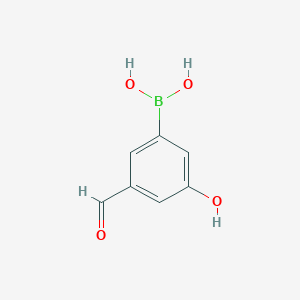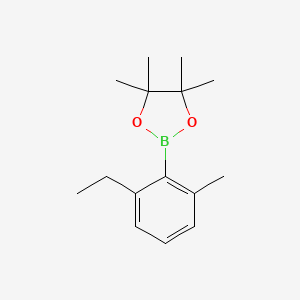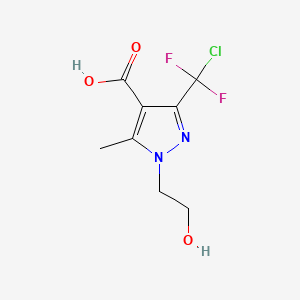![molecular formula C10H9BrN2O3 B13458190 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is an organic compound that features a bromopyridine moiety attached to a formamido group, which is further connected to a butenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.
Formylation: The brominated pyridine is then subjected to formylation to introduce a formamido group at the 4-position.
Butenoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary or secondary amines and alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The butenoic acid chain can influence the compound’s solubility and overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridin-4-yl)boronic acid: Similar structure but with a boronic acid group instead of a formamido group.
4-Bromopyridin-2-yl)methanol: Similar structure but with a methanol group instead of a formamido group.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Similar structure but with an amino group instead of a formamido group.
Uniqueness
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is unique due to the presence of both a bromopyridine moiety and a formamido group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrN2O3 |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-3-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1,3-6H,2H2,(H,13,16)(H,14,15)/b4-1+ |
Clé InChI |
WFVBQFRIVDIVKE-DAFODLJHSA-N |
SMILES isomérique |
C1=CN=C(C=C1C(=O)N/C=C/CC(=O)O)Br |
SMILES canonique |
C1=CN=C(C=C1C(=O)NC=CCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


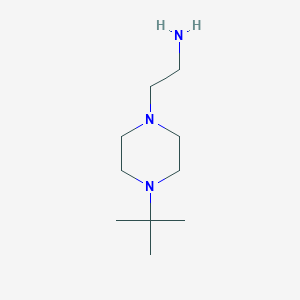
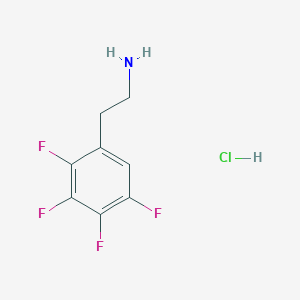
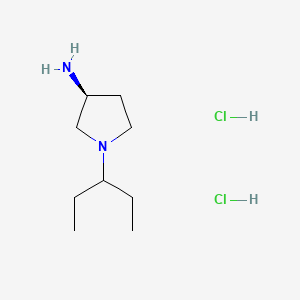
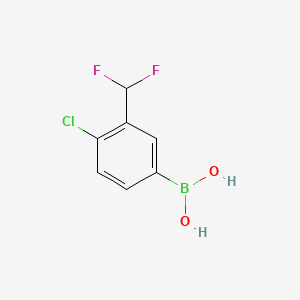
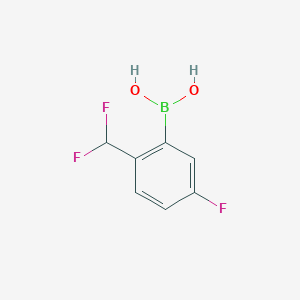
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)

![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
